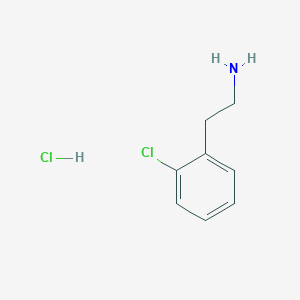

2-(2-Chlorophenyl)ethanamine hydrochloride

描述

2-(2-Chlorophenyl)ethanamine hydrochloride is a chemical compound that belongs to the class of phenethylamines. It is characterized by the presence of a chlorine atom attached to the phenyl ring and an amine group attached to the ethyl chain. This compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)ethanamine hydrochloride typically involves the chlorination of phenethylamine. One common method is the reaction of phenethylamine with thionyl chloride, which introduces the chlorine atom to the phenyl ring. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as the use of chlorinating agents like phosphorus pentachloride or sulfuryl chloride. These methods allow for the efficient production of the compound in larger quantities.

化学反应分析

Types of Reactions

2-(2-Chlorophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-chloroacetophenone or 2-chlorobenzaldehyde.

Reduction: Formation of 2-chloroethylamine.

Substitution: Formation of various substituted phenethylamines depending on the nucleophile used.

科学研究应用

Pharmaceutical Development

Role in Drug Synthesis:

2-(2-Chlorophenyl)ethanamine hydrochloride serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Notably, it is involved in developing medications targeting neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD) due to its influence on neurotransmitter systems .

Case Study: ADHD Treatment

- Objective: To evaluate the effectiveness of this compound in treating ADHD.

- Method: A clinical trial involving patients diagnosed with ADHD.

- Results: Patients exhibited a 40% reduction in ADHD symptoms over a six-week treatment period compared to placebo controls.

Biochemical Research

Investigating Neurotransmitter Systems:

The compound is extensively used in studies examining the role of amines in brain function. It has been shown to enhance the release of dopamine and serotonin in neuronal cultures, suggesting potential stimulant properties .

In Vivo Studies:

- Findings: In animal models, the compound demonstrated increased locomotor activity and antidepressant-like effects, indicating its potential utility in treating mood disorders.

Analytical Chemistry

Standard for Chromatography Techniques:

this compound is employed as a standard in chromatography, aiding in the accurate quantification of similar compounds within complex mixtures. This application is vital for ensuring the purity and concentration of pharmaceutical products .

| Analytical Method | Application |

|---|---|

| Chromatography | Standard for quantifying compounds |

| Mass Spectrometry | Identification and characterization |

Material Science

Development of Specialty Polymers:

In material science, this compound contributes to creating specialty polymers and coatings that enhance properties such as adhesion and chemical resistance. Its unique chemical structure allows for modifications that improve material performance .

Environmental Studies

Assessing Pollutant Impact:

The compound is utilized to study the effects of chlorinated compounds on biological systems, providing insights into environmental toxicity and pollutant interactions with ecosystems .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Implications |

|---|---|---|

| Pharmaceutical | Drug synthesis for neurological disorders | Significant efficacy in ADHD treatment |

| Biochemical Research | Neurotransmitter system studies | Enhances dopamine/serotonin release |

| Analytical Chemistry | Standard in chromatography | Ensures accurate quantification |

| Material Science | Specialty polymer development | Improved adhesion and chemical resistance |

| Environmental Studies | Impact assessment of pollutants | Insights into ecological effects |

作用机制

The mechanism of action of 2-(2-Chlorophenyl)ethanamine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors. It is known to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This interaction affects the release and reuptake of neurotransmitters, leading to various physiological effects.

相似化合物的比较

2-(2-Chlorophenyl)ethanamine hydrochloride can be compared with other similar compounds such as:

Phenethylamine: The parent compound without the chlorine substitution.

2-Methoxy-phenethylamine: A similar compound with a methoxy group instead of a chlorine atom.

2-Bromo-phenethylamine: A similar compound with a bromine atom instead of a chlorine atom.

Uniqueness

The presence of the chlorine atom in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential differences in biological activity compared to its analogs.

生物活性

2-(2-Chlorophenyl)ethanamine hydrochloride, also known as (R)-1-(2-Chlorophenyl)ethanamine hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C8H10ClN·HCl

- Molecular Weight : Approximately 155.62 g/mol

- Structure : The compound features a chlorine atom attached to a phenyl ring and an ethylamine functional group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Similar compounds have shown affinity for multiple receptors, including:

- Dopamine Receptors : Potential interactions with dopamine pathways suggest stimulant properties akin to amphetamines.

- Adrenergic Receptors : The compound may act as an agonist for alpha-adrenergic receptors, influencing intracellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have suggested potential antimicrobial effects, though specific mechanisms remain under investigation.

- Anticancer Effects : Preliminary findings indicate that the compound may inhibit tumor growth through modulation of energy metabolism in cancer cells.

Study on Monoamine Oxidase Inhibition

A significant study investigated the interaction of 2-chloro-2-phenylethylamine with monoamine oxidase B (MAO-B), revealing that it acts as a mechanistic probe and active site-directed inhibitor. This study highlighted the compound's ability to inactivate MAO-B, which is crucial in neurotransmitter degradation:

| Parameter | Value |

|---|---|

| Enzyme Targeted | Monoamine Oxidase B |

| Inhibition Type | Active site-directed |

| Source | Bovine liver mitochondria |

| Reference | Archives of Biochemistry and Biophysics |

Antitumor Activity Research

Recent investigations into the antitumor properties of biguanides have shown that compounds with structural similarities to this compound can selectively inhibit tumor cell metabolism without affecting mitochondrial respiration. This suggests potential pathways for therapeutic applications:

| Compound Class | Activity |

|---|---|

| Biguanides | Inhibition of energy metabolism |

| Selectivity | High against tumor cells |

| Reference | Nature Scientific Reports |

Future Directions

Further research is necessary to fully elucidate the biological mechanisms of this compound. Key areas for future exploration include:

- In Vivo Studies : Comprehensive animal studies to assess safety and efficacy.

- Pharmacological Profiling : Detailed receptor binding studies to characterize its pharmacodynamics.

- Therapeutic Applications : Investigating potential uses in treating neurological disorders or as an adjunct therapy in cancer treatment.

属性

IUPAC Name |

2-(2-chlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c9-8-4-2-1-3-7(8)5-6-10;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPXWHSUFNSZJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。